N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

PARP1 inhibition cancer chemotherapy DNA repair

This compound serves as a critical low-to-moderate potency control (cellular IC₅₀ ~15 µM) for PARP inhibitor screening, distinct from the 4-bromo analog (PARP1 IC₅₀ 0.45 µM). The 2,3-dimethoxy pattern introduces ortho steric bulk near the amide linkage, enabling unique probing of the PARP1 nicotinamide-binding pocket steric tolerance. It also provides a key reference point for HDAC isoform selectivity panels, as the ortho,meta-substitution modulates zinc-chelating amide carbonyl electron density. Its moderate cLogP (~2.8–3.2) supports cell-based assays without solubility issues. Procure as a chemical probe for late-stage functionalization via directed ortho-metalation or as a screening control.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 922129-62-2
Cat. No. B2759536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
CAS922129-62-2
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H22N2O4/c1-4-22-16-10-9-14(12-13(16)8-11-18(22)23)21-20(24)15-6-5-7-17(25-2)19(15)26-3/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,21,24)
InChIKeyAFOYWTXAEJYJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 922129-62-2): Structural Identity, Class Assignment, and Procurement Context


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 922129-62-2) is a fully synthetic small molecule composed of a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a 6-amino bridge to a 2,3-dimethoxybenzamide moiety . It belongs to the broader class of quinolinone-benzamide hybrids, a scaffold extensively explored in medicinal chemistry for poly(ADP-ribose) polymerase (PARP) inhibition, histone deacetylase (HDAC) modulation, and anticancer applications [1]. The compound is commercially available from multiple research-chemical suppliers at purities typically ≥95%, making it accessible as a screening candidate or synthetic building block . Its differentiation from close structural analogs hinges on the specific combination of the N-ethyl substituent on the quinolinone ring and the ortho,meta-dimethoxy substitution pattern on the benzamide ring—both of which influence target binding, physicochemical properties, and synthetic divergence in ways that cannot be assumed equivalent across in-class compounds.

Why Generic Quinolinone-Benzamide Substitution Is Not Viable: The Case for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 922129-62-2)


Within the quinolinone-benzamide chemical series, seemingly minor structural modifications produce large, non-linear shifts in target potency, selectivity, and physicochemical behavior [1]. The N-1 substituent on the tetrahydroquinolinone ring dictates conformational preferences and metabolic stability; replacing the ethyl group with benzyl or hydrogen alters both LogP and the orientation of the benzamide side chain, potentially abolishing binding to the intended target [2]. Similarly, the position and number of methoxy groups on the benzamide ring modulate electron density, hydrogen-bonding capacity, and steric fit within enzyme active sites—a 2,3-dimethoxy pattern cannot be presumed interchangeable with 2,4-, 3,4-, or 3,5-dimethoxy regioisomers, as evidenced by divergent IC₅₀ values reported across quinoline-benzamide HDAC and PARP inhibitor series [3]. Consequently, procurement decisions that treat any tetrahydroquinolin-6-yl benzamide as a functional substitute risk selecting a compound with meaningfully different biological activity, solubility, and synthetic tractability for downstream derivatization.

Quantitative Comparative Evidence for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 922129-62-2) vs. Closest Structural Analogs


Benzamide Substitution Pattern: 2,3-Dimethoxy vs. 4-Bromo – Divergent PARP1 Inhibitory Potency

The 4-bromo substituted direct analog, 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922129-98-4), has been reported to inhibit PARP1 with an IC₅₀ of 0.45 µM, placing it within approximately 1.3-fold of the clinical PARP inhibitor olaparib (IC₅₀ = 0.34 µM) . In contrast, the 2,3-dimethoxy substituted target compound exhibits a substantially different activity profile: its benzamide ring carries electron-donating methoxy groups rather than an electron-withdrawing bromine, which alters both the electronic character of the amide carbonyl and the steric contour presented to the PARP catalytic site. While a direct PARP1 IC₅₀ for the target compound has not been reported in primary literature, vendor-supplied data suggests an IC₅₀ of approximately 15 µM in a cancer-cell proliferation assay—roughly 33-fold weaker than the 4-bromo analog's PARP1 biochemical IC₅₀ . This large potency differential underscores that the benzamide substitution pattern is a critical determinant of target engagement and cannot be assumed equivalent when selecting compounds for PARP-focused screening cascades [1].

PARP1 inhibition cancer chemotherapy DNA repair

Regioisomeric Methoxy Positioning: 2,3-Dimethoxy vs. 3,5-Dimethoxy Benzamide in the Same Quinolinone Scaffold

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS 922052-89-9) represents the regioisomeric counterpart to the target compound, differing solely in the placement of methoxy groups (3,5- vs. 2,3-substitution) [1]. In quinoline- and quinolinone-based benzamide series evaluated for HDAC inhibition, the position of methoxy substituents on the benzamide ring has been shown to alter IC₅₀ values by factors of 2- to 10-fold, depending on the specific HDAC isoform and cell line tested [2]. The 2,3-dimethoxy arrangement places one methoxy group ortho to the amide linkage, creating a steric environment that can restrict rotation around the amide bond and influence the conformational ensemble accessible to the molecule, whereas the 3,5-dimethoxy arrangement distributes both substituents meta to the amide, resulting in a different electrostatic potential surface and hydrogen-bond acceptor pattern [3]. Although direct head-to-head IC₅₀ data for these two specific regioisomers are not available in the public domain, the class-level SAR indicates that regioisomeric dimethoxybenzamide derivatives should not be considered functionally interchangeable for target-based screening or SAR expansion [2].

structure-activity relationship regioisomer differentiation medicinal chemistry

N-1 Substituent Effect on LogP and Solubility: N-Ethyl vs. N-Benzyl in the 2,3-Dimethoxybenzamide Series

The N-1 substituent on the tetrahydroquinolinone ring profoundly influences lipophilicity and aqueous solubility, two parameters critical for both in vitro assay behavior and procurement formulation considerations. The target compound's N-ethyl group yields a predicted LogP (cLogP) of approximately 2.8–3.2, consistent with moderately lipophilic small molecules suitable for cell-based assays at micromolar concentrations . Replacement of the N-ethyl with an N-benzyl group—as in N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide—is predicted to increase cLogP by approximately 1.0–1.5 log units (cLogP ≈ 3.8–4.7), reflecting the additional aromatic carbon count from the benzyl group . This LogP shift corresponds to an estimated 10- to 30-fold decrease in aqueous solubility based on the general Hansch-Fujita relationship, potentially complicating dose-response experiments requiring higher micromolar concentrations, altering DMSO stock solution stability, and affecting protein-binding characteristics in cellular and biochemical assays [1]. The N-ethyl analog thus offers a more favorable solubility profile for standard screening workflows compared to its N-benzyl counterpart.

physicochemical properties solubility LogP drug-likeness

Synthetic Accessibility and Derivatization Pathways: 2,3-Dimethoxybenzamide as a Versatile Intermediate vs. Halogenated Analogs

From a synthetic chemistry standpoint, the 2,3-dimethoxy substitution on the benzamide ring provides distinct derivatization handles compared to halogenated analogs. The ortho-methoxy group can undergo selective demethylation under mild conditions (e.g., BBr₃ or AlCl₃) to generate a catechol or 2-hydroxy-3-methoxy intermediate, enabling further functionalization via alkylation, acylation, or sulfonation [1]. This contrasts with the 4-bromo analog (CAS 922129-98-4), whose dominant derivatization pathway is metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) requiring palladium catalysts and specialized ligands . The 2,3-dimethoxy compound is synthesized via a convergent route: Povarov reaction to form the tetrahydroquinoline core, followed by N-ethylation, nitro reduction, and amide coupling with 2,3-dimethoxybenzoic acid . This synthetic sequence is amenable to parallel library synthesis, whereas the 4-bromo analog requires an additional halogenation step. For research groups seeking a scaffold amenable to late-stage diversification via both electrophilic aromatic substitution (directed by methoxy groups) and demethylation-based modifications, the 2,3-dimethoxy variant offers synthetic versatility not available with the halogenated analog.

synthetic chemistry derivatization chemical building block

Differentiated Application Scenarios for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 922129-62-2) Based on Quantitative Evidence


PARP-Selectivity Profiling Panels Requiring a Moderate-Potency Benzamide Control with Ortho-Methoxy Steric Constraint

Given the substantial potency differential between the target compound (cellular IC₅₀ ≈ 15 µM) and the 4-bromo analog (PARP1 IC₅₀ = 0.45 µM) , the 2,3-dimethoxy variant is best deployed as a low-to-moderate potency control compound in PARP inhibitor screening cascades. Its ortho-methoxy group introduces steric bulk adjacent to the amide linkage, potentially altering the binding mode relative to unsubstituted or para-substituted benzamides. This makes it valuable for probing the steric tolerance of the PARP1 nicotinamide-binding pocket and for distinguishing compounds whose activity depends on specific benzamide conformations [1]. Researchers optimizing PARP inhibitor selectivity across PARP isoforms (PARP1, PARP2, PARP3, tankyrases) can use this compound to benchmark the potency floor below which benzamide-based inhibitors lose meaningful target engagement.

HDAC Inhibitor SAR Exploration Focused on Benzamide Zinc-Binding Group Electronics

The quinoline-benzamide scaffold has demonstrated HDAC inhibitory activity across multiple isoforms, with methoxy substitution pattern on the benzamide ring significantly modulating potency [2]. The 2,3-dimethoxy configuration places electron-donating groups in positions that influence the electron density at the amide carbonyl oxygen—the critical zinc-chelating moiety in HDAC inhibition. This compound is appropriate for inclusion in HDAC isoform-selectivity panels (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) to map how ortho,meta-dimethoxy substitution shifts selectivity relative to other regioisomers (3,4-dimethoxy, 3,5-dimethoxy) and relative to the unsubstituted benzamide parent [3]. Its moderate predicted LogP (cLogP ≈ 2.8–3.2) also renders it suitable for cell-based HDAC inhibition assays without the solubility limitations that plague more lipophilic N-benzyl congeners.

Synthetic Methodology Development Leveraging Ortho-Methoxy-Directed Functionalization

The presence of an ortho-methoxy group on the benzamide ring provides a unique directing group for regioselective ortho-metalation or electrophilic aromatic substitution chemistry, enabling late-stage functionalization that is not accessible with the corresponding 4-bromo, 4-trifluoromethyl, or unsubstituted benzamide analogs [4]. The 2,3-dimethoxy compound can serve as a starting material for the synthesis of fluorescent probes (via demethylation and fluorophore conjugation at the resulting phenol), affinity chromatography ligands (via biotin attachment), or further elaborated analogs through directed ortho-metalation (DoM) chemistry. This scenario is particularly relevant for chemical biology groups seeking to convert a screening hit into a chemical probe without resynthesizing the entire scaffold.

Comparative Physicochemical Benchmarking in Tetrahydroquinoline-Benzamide Lead Optimization

The target compound's predicted cLogP (≈2.8–3.2) and moderate molecular weight (354.4 g/mol) place it within favorable drug-like chemical space, whereas the N-benzyl analog (predicted cLogP ≈ 3.8–4.7, MW 416.5) trends toward higher lipophilicity that may violate Lipinski guidelines in more elaborate derivatives . For medicinal chemistry teams conducting multiparameter optimization of a quinolinone-benzamide lead series, procuring the N-ethyl, 2,3-dimethoxy variant provides a reference point for establishing lipophilic ligand efficiency (LLE) and ligand efficiency (LE) benchmarks, which can then be compared against more lipophilic analogs to assess whether potency gains are merely lipophilicity-driven or reflect specific binding interactions.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.